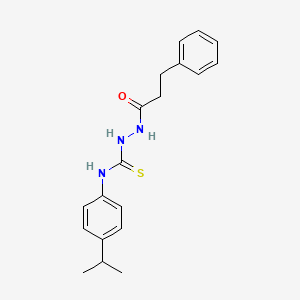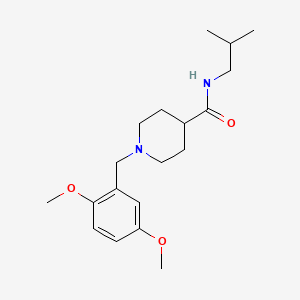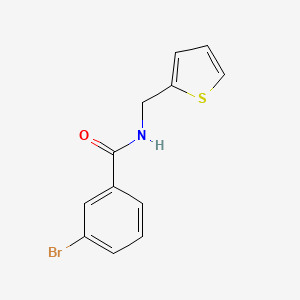
N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides. It is a promising compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as an antioxidant and as a neuroprotective agent. In vitro and in vivo studies have shown that the compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. It is also relatively inexpensive and can be easily obtained from commercial sources. However, the compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain assays. It also has limited bioavailability, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
For the study of this compound include its potential use as a therapeutic agent, the study of its mechanism of action, and the modification of the compound to improve its bioavailability and water solubility.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide involves the reaction of 4-isopropylbenzaldehyde with 3-phenylpropanoic acid hydrazide in the presence of thiosemicarbazide. The reaction is carried out in ethanol at room temperature, and the resulting compound is obtained in good yield.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as an antioxidant and as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-(3-phenylpropanoylamino)-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14(2)16-9-11-17(12-10-16)20-19(24)22-21-18(23)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAWYNYFASSWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylpropanoyl)-N-[4-(propan-2-yl)phenyl]hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)


![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)

![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
